molecular formula C8H5FN2O3 B1310977 4-Fluoro-3-methoxy-2-nitrobenzonitrile CAS No. 887202-43-9

4-Fluoro-3-methoxy-2-nitrobenzonitrile

Cat. No.: B1310977
CAS No.: 887202-43-9
M. Wt: 196.13 g/mol
InChI Key: VBAZEMZFBODSSC-UHFFFAOYSA-N
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Description

4-Fluoro-3-methoxy-2-nitrobenzonitrile is a chemical compound with the molecular formula C8H5FN2O3 and a molecular weight of 196.13 g/mol. This compound has gained attention in research and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

4-Fluoro-3-methoxy-2-nitrobenzonitrile is typically synthesized by introducing a nitro group to the amino position of 3-amino-4-fluorobenzonitrile. One common method involves treating 3-amino-4-fluorobenzonitrile with sodium nitrite (NaNO2) and concentrated hydrochloric acid (HCl) to obtain this compound .

Industrial Production Methods:

The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for higher yields and purity .

Chemical Reactions Analysis

Types of Reactions:

4-Fluoro-3-methoxy-2-nitrobenzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Products may include carboxylic acids or other oxidized derivatives.

    Reduction: The major product is 4-fluoro-3-methoxy-2-aminobenzonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-3-methoxy-2-nitrobenzonitrile is used in various scientific research applications, including:

    Chemistry: As a synthetic intermediate in the preparation of more complex molecules.

    Biology: In studies involving the interaction of fluorinated compounds with biological systems.

    Medicine: As a pharmaceutical intermediate in the synthesis of potential drug candidates.

    Industry: Used in the production of fine chemicals and other industrial applications.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-methoxy-2-nitrobenzonitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The fluorine and methoxy groups may also influence the compound’s reactivity and interaction with enzymes or receptors .

Comparison with Similar Compounds

  • 4-Fluoro-3-nitrobenzonitrile
  • 4-Fluoro-2-methoxy-3-nitrobenzonitrile

Comparison:

4-Fluoro-3-methoxy-2-nitrobenzonitrile is unique due to the presence of both fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

4-fluoro-3-methoxy-2-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O3/c1-14-8-6(9)3-2-5(4-10)7(8)11(12)13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBAZEMZFBODSSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1[N+](=O)[O-])C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427602
Record name 4-fluoro-3-methoxy-2-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887202-43-9
Record name 4-fluoro-3-methoxy-2-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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